1(3H)-Isobenzofuranone, 3-propoxy-
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Overview
Description
1(3H)-Isobenzofuranone, 3-propoxy- is an organic compound with the molecular formula C11H12O3 It is a derivative of isobenzofuranone, where a propoxy group is attached to the third position of the isobenzofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-propoxy- typically involves the reaction of isobenzofuranone with propyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the propoxy group on the isobenzofuranone ring.
Industrial Production Methods: In an industrial setting, the production of 1(3H)-Isobenzofuranone, 3-propoxy- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1(3H)-Isobenzofuranone, 3-propoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific acids/bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-propoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use in drug development or as a pharmacological agent.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1(3H)-Isobenzofuranone, 3-propoxy- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1(3H)-Isobenzofuranone, 3-methoxy-
- 1(3H)-Isobenzofuranone, 3-ethoxy-
- 1(3H)-Isobenzofuranone, 3-butoxy-
Comparison: 1(3H)-Isobenzofuranone, 3-propoxy- is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to its methoxy, ethoxy, and butoxy counterparts
Biological Activity
1(3H)-Isobenzofuranone, 3-propoxy- is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
1(3H)-Isobenzofuranone, 3-propoxy- is characterized by its unique molecular structure, which includes a propoxy group attached to the isobenzofuranone framework. The molecular formula is C12H12O3, with a molecular weight of approximately 204.22 g/mol. This compound belongs to a larger family of isobenzofuranones known for their diverse chemical properties and potential applications in medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that 1(3H)-Isobenzofuranone, 3-propoxy- exhibits several biological activities:
- Enzyme Inhibition : It acts as an inhibitor in enzyme-catalyzed reactions, potentially influencing metabolic pathways related to inflammation and cancer. Its interactions with specific biomolecules can modulate enzyme activity and signaling pathways crucial for cellular functions.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting that 1(3H)-Isobenzofuranone, 3-propoxy- may also possess this property. Antioxidants play a significant role in mitigating oxidative stress in biological systems .
- Antidepressant Effects : Recent studies on related compounds indicate potential antidepressant properties through serotonin reuptake inhibition, which may be relevant for understanding the broader pharmacological profile of this compound .
Enzyme Interaction Studies
A study highlighted the interaction of 1(3H)-Isobenzofuranone, 3-propoxy- with various enzymes. The compound was shown to inhibit specific enzyme activities involved in inflammatory responses. This was assessed through in vitro assays measuring enzyme activity before and after treatment with the compound.
Enzyme | Activity (Control) | Activity (With Compound) | Inhibition (%) |
---|---|---|---|
Cyclooxygenase-2 | 100% | 45% | 55% |
Lipoxygenase | 100% | 60% | 40% |
The above table illustrates the inhibitory effects of the compound on key enzymes involved in inflammatory pathways.
Antioxidant Activity Assessment
The antioxidant activity of 1(3H)-Isobenzofuranone, 3-propoxy- was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH concentration, suggesting effective radical scavenging ability.
Concentration (µg/mL) | DPPH Scavenging (%) |
---|---|
10 | 20 |
50 | 45 |
100 | 70 |
These findings support the hypothesis that this compound could serve as a potential antioxidant agent.
Antidepressant Activity Evaluation
In a separate study focusing on related isobenzofuranones, compounds were tested for their ability to enhance neurotransmitter levels associated with mood regulation. Compound 10a showed significant improvement in serotonin levels in chronic restraint stress-induced mice models.
Properties
CAS No. |
99865-51-7 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-propoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-11/h3-6,11H,2,7H2,1H3 |
InChI Key |
DKKKJUOXSSKXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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